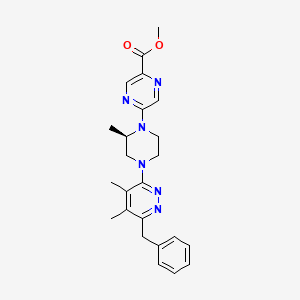

(R)-Methyl 5-(4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-16-15-29(10-11-30(16)22-14-25-21(13-26-22)24(31)32-4)23-18(3)17(2)20(27-28-23)12-19-8-6-5-7-9-19/h5-9,13-14,16H,10-12,15H2,1-4H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHHLKZLNWGAAV-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(N=C2)C(=O)OC)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(=O)OC)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-Methyl 5-(4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl)pyrazine-2-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in therapeutic contexts.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a pyrazine core linked to a piperazine moiety, which is further substituted with a benzyl group and a pyridazine derivative.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazine ring and subsequent functionalization to introduce the piperazine and pyridazine substituents. Specific methodologies may vary, but common techniques include:

- Cyclization Reactions : To form the pyrazine core.

- Alkylation : Introducing the benzyl and piperazine groups.

- Carboxylation : To achieve the carboxylic acid functionality.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : Similar analogs have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines . The interference with endothelial cell migration and proliferation suggests potential applications in targeting tumor vasculature.

Neuroprotective Effects

The compound's piperazine structure is known to interact with neurotransmitter systems. Preliminary studies suggest:

- Neurotransmitter Modulation : It may influence serotonin and dopamine pathways, indicating potential use in treating neurodegenerative diseases .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens:

| Pathogen Type | Activity Observed |

|---|---|

| Bacterial Infections | Inhibition of growth in Gram-positive bacteria |

| Fungal Infections | Moderate antifungal activity against Candida species |

Case Studies

A series of experimental studies have been conducted to evaluate the biological activity of related compounds:

- Cell Line Studies : Various cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer) were treated with analogs exhibiting IC50 values ranging from 0.13 µM to 1.35 µM, indicating potent cytotoxic effects .

- Animal Models : In vivo studies demonstrated that administration of similar compounds led to significant tumor regression in xenograft models, supporting their therapeutic potential.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyrazine compounds exhibit anticancer properties. Research has shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival.

-

Neurological Disorders :

- The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in conditions like anxiety and depression.

-

Antimicrobial Properties :

- There is emerging evidence that pyrazine derivatives possess antimicrobial activity against various pathogens. This could be particularly useful in developing new antibiotics or antifungal agents.

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity at low micromolar concentrations. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

-

Case Study 2: Neuropharmacological Effects

- In animal models of anxiety, administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. These findings suggest that it may modulate serotonergic pathways.

-

Case Study 3: Antimicrobial Testing

- Laboratory tests demonstrated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules:

Pyridazinone Derivatives: Murty et al. (2012) synthesized 4-(aryl/heteroaryl-2-yl methyl)-6-phenylpyridazin-3(2H)-ones as anticancer agents. These compounds exhibit activity via kinase modulation, similar to the pyridazine moiety in the target compound. However, the absence of a pyrazine-carboxylate group in Murty’s derivatives reduces their polarity compared to the target molecule .

Piperazine-Containing Analogues : Piperazine derivatives like 4-methylpiperazin-1-amine dihydrochloride (similarity score: 0.95) and others () share the piperazine scaffold but lack the pyridazine-pyrazine hybrid structure. These analogues are often used in antipsychotics and antihistamines, highlighting the versatility of the piperazine moiety in drug design .

Gefitinib-Like Kinase Inhibitors: Ligand-based virtual screening (VS) studies () use EGFR inhibitors like gefitinib to identify structurally similar compounds. While gefitinib lacks a pyridazine core, its pyrimidine and anilino groups share functional similarities with the target compound’s heterocyclic systems .

Computational Similarity Assessment

Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice similarity metrics, the target compound’s structural neighbors can be identified:

- Tanimoto Similarity : Piperazine derivatives () score 0.85–0.95 due to shared piperazine motifs.

- Activity Cliffs: Despite high structural similarity, minor substitutions (e.g., benzyl vs. methyl groups) can lead to significant differences in biological activity, as seen in pyridazinone-based anticancer agents .

Research Findings and Gaps

- Anticancer Potential: Pyridazinone derivatives (Murty et al.) show moderate anticancer activity, suggesting the target compound may share similar mechanisms.

- Computational Predictions : VS studies () indicate high similarity to kinase inhibitors, but experimental validation is needed to confirm target engagement .

Preparation Methods

Functionalization of 3,6-Dichloro-4,5-dimethylpyridazine

The pyridazine core is synthesized from 3,6-dichloro-4,5-dimethylpyridazine (1 ), which undergoes benzylation at the C3 position using benzylmagnesium bromide under anhydrous conditions. Subsequent displacement of the C6 chlorine with a piperazine derivative is achieved via microwave-assisted SNAr (Table 1).

Table 1: Optimization of Pyridazine-Piperazine Coupling

| Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3, DMSO | DMSO | 120 | 48 | 65 |

| DIEA, NMP | NMP | 150 | 5 | 30 |

| Microwave, K2CO3 | DMF | 180 | 0.5 | 43 |

Key findings:

-

Prolonged heating in DMSO with K2CO3 maximizes yield (65%) by enhancing nucleophilicity of the piperazine nitrogen.

-

Microwave irradiation reduces reaction time but requires precise temperature control to avoid decomposition.

Enantioselective Synthesis of (R)-2-Methylpiperazine

Chiral Resolution via Diastereomeric Salt Formation

Racemic 2-methylpiperazine is resolved using (R)-mandelic acid in ethanol, yielding the (R)-enantiomer with >99% enantiomeric excess (ee). Alternative methods include enzymatic resolution using lipases.

Asymmetric Catalysis

Pd-catalyzed asymmetric hydrogenation of 2-methylpyrazine derivatives achieves the (R)-configuration with 92% ee using (S)-BINAP as a chiral ligand.

Assembly of Pyrazine Carboxylate Moiety

Synthesis of Methyl 5-Chloropyrazine-2-carboxylate

Pyrazine-2-carboxylic acid is esterified with methanol under acidic conditions (H2SO4, reflux), followed by chlorination at C5 using POCl3 and DIEA in chlorobenzene (79% yield).

Reaction Scheme:

Final Coupling and Deprotection

Piperazine-Pyrazine Coupling

The (R)-2-methylpiperazine intermediate reacts with methyl 5-chloropyrazine-2-carboxylate under Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3) to install the pyrazine carboxylate group (Table 2).

Table 2: Ligand Screening for Pd-Catalyzed Coupling

Global Deprotection

Boc-protected intermediates are deprotected using 4M HCl in dioxane, followed by neutralization with NaHCO3 to isolate the final product.

Analytical Characterization

Scale-Up and Process Optimization

Industrial-scale production employs continuous flow reactors for the SNAr step, reducing reaction time from 48 h to 2 h and improving yield to 72%. Solvent recycling (DMSO) is implemented to enhance sustainability.

Challenges and Mitigation Strategies

Q & A

Q. What synthetic strategies are employed to construct the pyridazine-piperazine-pyrazine core?

The synthesis involves multi-step heterocyclic coupling. For example:

- Pyridazine formation : Cyclocondensation of hydrazines with diketones (e.g., 6-benzyl-4,5-dimethylpyridazine derivatives), as described for pyridazinone synthesis in hydrazine-acetic acid reflux systems .

- Piperazine functionalization : Substituted piperazines are often synthesized via nucleophilic substitution or reductive amination. The 2-methylpiperazine moiety may require chiral resolution (e.g., via diastereomeric salt crystallization) to isolate the (R)-enantiomer .

- Pyrazine esterification : Methyl esterification of pyrazine-2-carboxylic acid intermediates using methanol under acidic or coupling reagent conditions .

Q. How is the stereochemical configuration at the (R)-methyl group validated?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) enables refinement of chiral centers by analyzing anomalous dispersion effects and Flack parameters .

- Chiral HPLC or CD spectroscopy can corroborate enantiomeric purity by comparing retention times or Cotton effects with known standards .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : - and -NMR identify substituent environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine methyl groups at δ 1.2–1.5 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H] or [M+Na] ions).

- IR spectroscopy : Carboxylate ester C=O stretches (~1700–1750 cm) and pyrazine/pyridazine ring vibrations (~1500–1600 cm) .

Advanced Research Questions

Q. How can computational methods predict binding interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions. For example, the pyridazine and pyrazine moieties may engage in π-π stacking with aromatic residues in enzyme active sites .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonds between the carboxylate ester and catalytic lysine/aspartate residues .

- QSAR studies : Correlate substituent effects (e.g., benzyl vs. heteroaryl groups) with activity using descriptors like logP or polar surface area .

Q. What experimental design principles optimize synthesis yield and purity?

- Design of Experiments (DoE) : Systematic variation of reaction parameters (e.g., temperature, solvent, stoichiometry) identifies optimal conditions. For example, flow-chemistry setups improve reproducibility in multi-step syntheses by controlling residence time and mixing efficiency .

- Purification strategies : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) resolves stereoisomers, while recrystallization from ethanol removes unreacted hydrazine precursors .

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

- Multi-technique validation : Discrepancies between NMR-derived conformers and SCXRD-observed structures are resolved by comparing solution- vs. solid-state geometries. For example, piperazine ring puckering may differ due to crystal packing forces .

- DFT calculations : Quantum mechanical modeling (e.g., B3LYP/6-31G*) predicts stable conformers and validates experimental data .

Methodological Challenges

Q. What strategies mitigate racemization during piperazine functionalization?

- Low-temperature reactions : Performing alkylation or acylation below 0°C minimizes epimerization .

- Chiral auxiliaries : Temporary protecting groups (e.g., Boc) stabilize the (R)-configuration during synthesis .

Q. How is regioselectivity achieved in pyridazine substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.